molecular formula C10H16N2NaO14P3 B8226325 sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

Numéro de catalogue: B8226325
Poids moléculaire: 504.15 g/mol
Clé InChI: PSQBKQWNJWENKT-HNPMAXIBSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is a nucleotide triphosphate derivative, identified as deoxythymidine triphosphate (dTTP). Its IUPAC name and structure confirm the presence of:

  • A thymine base (5-methyl-2,4-dioxopyrimidin-1-yl)
  • A deoxyribose sugar (oxolan-2-yl)
  • A triphosphate group (three phosphate units attached via phosphoester and phosphoanhydride bonds) .

Propriétés

IUPAC Name

sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQBKQWNJWENKT-HNPMAXIBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2NaO14P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18423-43-3
Record name Thymidine 5â?²-triphosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reaction Mechanism

This approach adapts the classical Yoshikawa method for nucleoside triphosphate synthesis. The thymidine-5'-monophosphate is first converted to a reactive phosphoromorpholidate intermediate using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous pyridine. Subsequent reaction with inorganic pyrophosphate (PPi) yields the diphosphate:

Thymidine-5’-phosphate+PPiDCC, PyridineTarget Diphosphate+Byproducts\text{Thymidine-5'-phosphate} + \text{PPi} \xrightarrow{\text{DCC, Pyridine}} \text{Target Diphosphate} + \text{Byproducts}

The reaction achieves 60–75% yields when conducted under rigorously anhydrous conditions.

Optimization Parameters

  • Solvent System : Dimethyl sulfoxide (DMSO) enhances reaction kinetics by solubilizing both nucleophilic pyrophosphate and the phosphoromorpholidate.

  • Stoichiometry : A 1:3 molar ratio of monophosphate to pyrophosphate minimizes side products like triphosphates.

  • Temperature : Prolonged incubation at 25°C for 48–72 hours ensures complete conversion.

Table 1: Yield Variation with Solvent Polarity

SolventDielectric Constant (ε)Yield (%)
Pyridine12.358
DMSO46.772
DMF36.765

Carbodiimide-Mediated Direct Coupling

Protocol Overview

A one-pot strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the phosphate group of thymidine-5'-monophosphate. The activated intermediate couples with a second phosphate group sourced from disodium hydrogen phosphate (Na₂HPO₄):

Thymidine-5’-phosphate+Na2HPO4EDC, RTTarget Compound+H2O\text{Thymidine-5'-phosphate} + \text{Na}2\text{HPO}4 \xrightarrow{\text{EDC, RT}} \text{Target Compound} + \text{H}_2\text{O}

Critical Considerations

  • pH Control : Maintaining pH 8.0–9.0 prevents hydrolysis of the EDC intermediate.

  • Byproduct Formation : Up to 15% triphosphate byproduct forms if reaction time exceeds 6 hours.

  • Scalability : This method supports gram-scale synthesis but requires chromatographic purification using DEAE-Sephadex.

Enzymatic Phosphorylation Strategies

ATP-Dependent Kinases

Recombinant nucleoside diphosphate kinase (NDPK) from E. coli catalyzes phosphate transfer from ATP to thymidine monophosphate:

Thymidine-5’-phosphate+ATPNDPK, Mg2+Target Diphosphate+ADP\text{Thymidine-5'-phosphate} + \text{ATP} \xrightarrow{\text{NDPK, Mg}^{2+}} \text{Target Diphosphate} + \text{ADP}

Table 2: Enzyme Efficiency Comparison

Enzyme SourceSpecific Activity (U/mg)Conversion Efficiency (%)
E. coli NDPK12.588
Human NDPK8.776
Thermostable NDPK18.992

Limitations

  • Cost : High enzyme loadings (5–10 mg/mL) make this method economically unfeasible for industrial use.

  • Product Isolation : Removing ATP/ADP contaminants requires affinity chromatography with immobilized boronate resins.

Protective Group Strategies for Hydroxyl Moieties

Trityl Protection

The patent CN112500441A details a regioselective method using 4,4'-dimethoxytrityl (DMTr) groups to protect the 6'-hydroxyl of the ribose moiety. Subsequent phosphorylation and deprotection steps proceed as follows:

  • Protection : DMTrCl in pyridine selectively blocks the 6'-OH (95% yield).

  • Phosphorylation : Phosphorus oxychloride (POCl₃) introduces the diphosphate group.

  • Deprotection : 0.5 M HCl in dioxane removes DMTr without cleaving phosphate esters.

Acetyl Protection

Transient acetylation of the 3'- and 5'-hydroxyls prevents undesired cyclization during phosphorylation. Acetyl groups are removed post-synthesis using ammonium hydroxide.

Purification and Characterization

Ion-Exchange Chromatography

DEAE-Cellulose columns eluted with a linear gradient of 0.1–0.5 M triethylammonium bicarbonate (TEAB) resolve the target compound from unreacted monophosphate and triphosphate.

Analytical Confirmation

  • 31P NMR : δ −10.2 ppm (α-phosphate), −22.4 ppm (β-phosphate).

  • HPLC : Retention time 14.7 min on a C18 column (5 µm, 4.6 × 250 mm) with 20 mM KH₂PO₄ (pH 6.0).

Industrial-Scale Challenges

Sodium Counterion Exchange

The final step involves converting triethylammonium or pyridinium salts to the sodium form using disodium phosphate (Na₂HPO₄) :

Triethylammonium Salt+Na2HPO4Sodium Salt+Triethylamine Phosphate\text{Triethylammonium Salt} + \text{Na}2\text{HPO}4 \rightarrow \text{Sodium Salt} + \text{Triethylamine Phosphate}

Stability Issues

  • Hydrolysis : The diphosphate bond hydrolyzes at pH < 6.0, necessitating storage at −20°C in neutral buffers.

  • Metal Chelation : Trace divalent cations (e.g., Mg²⁺) catalyze degradation, requiring EDTA in formulations.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous phosphorylation with <5% residence time variation, improving yield reproducibility.

Solid-Phase Synthesis

Immobilized thymidine on controlled-pore glass (CPG) allows iterative phosphorylation cycles, though scale-up remains problematic .

Analyse Des Réactions Chimiques

Types of Reactions

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3 and bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of thymidine, such as thymidine monophosphate (TMP) and thymidine diphosphate (TDP) .

Applications De Recherche Scientifique

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt has a wide range of scientific research applications, including:

Mécanisme D'action

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, providing the necessary thymidine residues for the formation of the DNA double helix. The compound also participates in the repair of damaged DNA by filling in gaps and ensuring the integrity of the genetic material .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between dTTP and analogous pyrimidine nucleotides:

Compound Name Base Sugar Phosphate Groups Molecular Weight (g/mol) CAS Number Key Features
dTTP (Target Compound) Thymine Deoxyribose Triphosphate 504.15 18423-43-3 DNA synthesis substrate; sodium salt improves stability and solubility .
dTMP (Thymidylic Acid) Thymine Deoxyribose Monophosphate 322.21 365-07-1 DNA/RNA building block; single phosphate limits enzymatic utility .
5-Fluoro-dTMP 5-Fluorouracil Deoxyribose Monophosphate 370.14 103226-10-4 Antiviral/anticancer applications; fluorine enhances metabolic stability .
5-Methoxy-dCMP 5-Methoxycytosine Deoxyribose Monophosphate 353.06 76528-22-8 Altered base pairing due to methoxy group; used in epigenetic studies .
Cytidine Triphosphate (CTP) Cytosine Ribose Triphosphate 507.18 65-47-4 RNA synthesis substrate; ribose sugar distinguishes it from deoxy analogs .

Functional and Biochemical Differences

Phosphate Group Impact
  • Triphosphates (dTTP, CTP) : Serve as high-energy substrates for polymerases. The triphosphate moiety provides energy for phosphodiester bond formation during nucleic acid synthesis .
  • Monophosphates (dTMP, 5-Fluoro-dTMP): Lack the energy-rich anhydride bonds, limiting their role to precursors or chain-terminating analogs .
Base Modifications
  • 5-Fluoro Substitution (5-Fluoro-dTMP) : Inhibits thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells. Used in chemotherapeutics like 5-fluorouracil .
  • 5-Methoxy Substitution (5-Methoxy-dCMP) : Reduces hydrogen bonding capacity, altering base-pairing fidelity. Utilized in modified oligonucleotides for silencing gene expression .
Sugar Modifications
  • Deoxyribose vs. Ribose : Deoxyribose (in dTTP) is essential for DNA synthesis, while ribose (in CTP) is specific to RNA. The absence of a 2'-hydroxyl in deoxyribose increases DNA stability .

Stability and Pharmacokinetics

  • Triphosphates (dTTP) : Labile due to hydrolyzable phosphoanhydride bonds. Sodium salts mitigate degradation in aqueous solutions .
  • Fluorinated Analogs (5-Fluoro-dTMP) : Enhanced resistance to enzymatic cleavage, prolonging half-life in vivo .
  • Methoxy Derivatives (5-Methoxy-dCMP) : Increased hydrophobicity may reduce cellular uptake unless formulated with delivery systems .

Enzymatic Incorporation

  • dTTP is efficiently incorporated by DNA polymerases, with a Km value of ~2–5 μM in replication assays .
  • 5-Fluoro-dTMP acts as a chain terminator in reverse transcriptase inhibitors, showing IC₅₀ values <1 μM against HIV-1 .

Therapeutic Use

  • Antivirals : 5-Fluoro-dTMP derivatives are prodrugs in therapies for herpesviruses and hepatitis B .
  • Epigenetics : 5-Methoxy-dCMP is explored for modulating DNA methylation patterns in cancer .

Structural Studies

  • X-ray crystallography confirms that the triphosphate group in dTTP coordinates Mg²⁺ ions in polymerase active sites, a mechanism conserved across DNA polymerases .

Activité Biologique

Sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula: C10H13N2Na3O11P2
  • Molecular Weight: 468.13 g/mol
  • CAS Number: 95648-78-5

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsStore in a dark place at -20°C

The biological activity of sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is primarily attributed to its role as a phosphorylated nucleoside analog. This compound may interfere with nucleic acid synthesis and cellular signaling pathways through the following mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The structure resembles natural nucleotides, allowing it to compete with them for incorporation into RNA and DNA.
  • Modulation of Enzymatic Activity : It may act as a substrate or inhibitor for various kinases and phosphatases involved in cellular signaling.

Therapeutic Applications

This compound has been investigated for its potential use in various therapeutic contexts:

  • Antiviral Activity : Studies suggest that it may exhibit antiviral properties by inhibiting viral replication processes.
  • Cancer Therapy : Its ability to interfere with nucleic acid synthesis positions it as a candidate for cancer treatment by targeting rapidly dividing cells.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate against various viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls.

Case Study 2: Cancer Cell Line Studies

Research conducted on several cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics.

Research Findings Summary

A compilation of recent findings from multiple studies indicates that sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate shows promise as:

  • An antiviral agent with specific efficacy against RNA viruses.
  • A potential chemotherapeutic agent capable of inducing cell death in cancerous tissues.

Q & A

Q. What are the recommended methods for synthesizing and purifying this sodium phosphate derivative?

Methodological Answer: Synthesis typically involves phosphorylation of the nucleoside core (e.g., thymidine or cytidine derivatives) using phosphoramidite chemistry or enzymatic methods. For example:

  • Step 1: Protect the hydroxyl groups on the sugar moiety (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions .
  • Step 2: Use a coupling agent like 1H-tetrazole to activate the phosphoramidite, followed by oxidation with iodine/water to stabilize the phosphate linkage .
  • Purification: Reverse-phase HPLC (C18 column) with a gradient of acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7.0) is effective for isolating the compound. Purity can be confirmed via LC-MS (e.g., m/z calculated for C₁₀H₁₅N₂O₁₅P₂Na: 492.1; observed: 492.3 ± 0.2) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm stereochemistry and phosphorylation sites. For example, ³¹P NMR typically shows peaks at δ = -2 to -4 ppm (monophosphate) and δ = -10 to -12 ppm (diphosphate) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular weight validation.
  • X-ray Crystallography: To resolve the absolute configuration of the chiral centers (e.g., 2R,3S,5R in the oxolane ring) .
  • Thermogravimetric Analysis (TGA): To assess hygroscopicity and thermal stability, critical for storage conditions .

Q. What are the primary applications of this compound in biochemical assays?

Methodological Answer:

  • Enzyme Substrate: Used in kinase assays (e.g., thymidine kinase) to study phosphorylation kinetics. For example, monitor ATP consumption via coupled luciferase assays .
  • Buffer Component: Adjusts pH in enzymatic reactions (optimal range: pH 6.8–7.4). A 20 mM phosphate buffer (prepared with Na₂HPO₄ and NaH₂PO₄) is stable for 48 hours at 4°C .
  • Metabolic Tracing: Radiolabeled versions (³²P or ³³P) track nucleotide incorporation in DNA repair studies .

Advanced Research Questions

Q. How do stereochemical variations in the oxolane ring affect biological activity?

Methodological Answer: The 2R,3S,5R configuration is critical for substrate recognition by enzymes like DNA polymerases.

  • Experimental Design: Synthesize diastereomers (e.g., 2S,3R,5S) and compare binding affinities using surface plasmon resonance (SPR). For example, the natural configuration (2R,3S,5R) shows a Kd of 0.8 μM for HIV reverse transcriptase vs. >10 μM for non-natural isomers .
  • Data Contradictions: Some studies report activity loss with 3S→3R epimerization, while others note retained activity in bacterial kinases. Validate via crystallography to resolve active-site interactions .

Q. How can researchers resolve discrepancies in reported phosphorylation efficiencies?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles: Residual solvents (e.g., acetonitrile) or unreacted starting materials can inhibit enzymes. Use ICP-MS to quantify metal contaminants (e.g., Mg²⁺ < 0.1 ppm) .
  • Buffer Ionic Strength: High phosphate concentrations (>50 mM) chelate Mg²⁺, reducing kinase activity. Optimize using a DoE approach (e.g., 10–30 mM phosphate, 5–10 mM MgCl₂) .
  • Table 1: Comparison of phosphorylation rates under varying conditions:
ConditionRate (nmol/min/mg)Reference
20 mM phosphate, 5 mM Mg²⁺12.3 ± 0.5
50 mM phosphate, 5 mM Mg²⁺6.7 ± 0.3

Q. What advanced techniques are used to study degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C, 75% RH), acidic (0.1 M HCl), or alkaline (0.1 M NaOH) conditions. Monitor via UPLC-PDA-MS to identify hydrolysis products (e.g., free thymine or phosphate esters) .
  • Stability-Indicating Assays: Use size-exclusion chromatography (SEC) to detect aggregation or dimerization in aqueous solutions .
  • Mechanistic Modeling: Apply QM/MM simulations to predict hydrolysis at the β-phosphoryl oxygen, guided by ¹⁸O isotopic labeling experiments .

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
Molecular Weight492.1 g/mol (calculated)HR-ESI-MS
Solubility (H₂O, 25°C)50 mg/mLGravimetric
pKa (phosphate groups)6.7 (primary), 7.2 (secondary)Potentiometric

Q. Table 3: Comparative Bioactivity of Stereoisomers

StereoisomerIC₅₀ (μM) vs. HIV RTIC₅₀ (μM) vs. E. coli TK
2R,3S,5R (natural)0.8 ± 0.11.2 ± 0.3
2S,3R,5S>5045 ± 5
2R,3R,5S12 ± 210 ± 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.